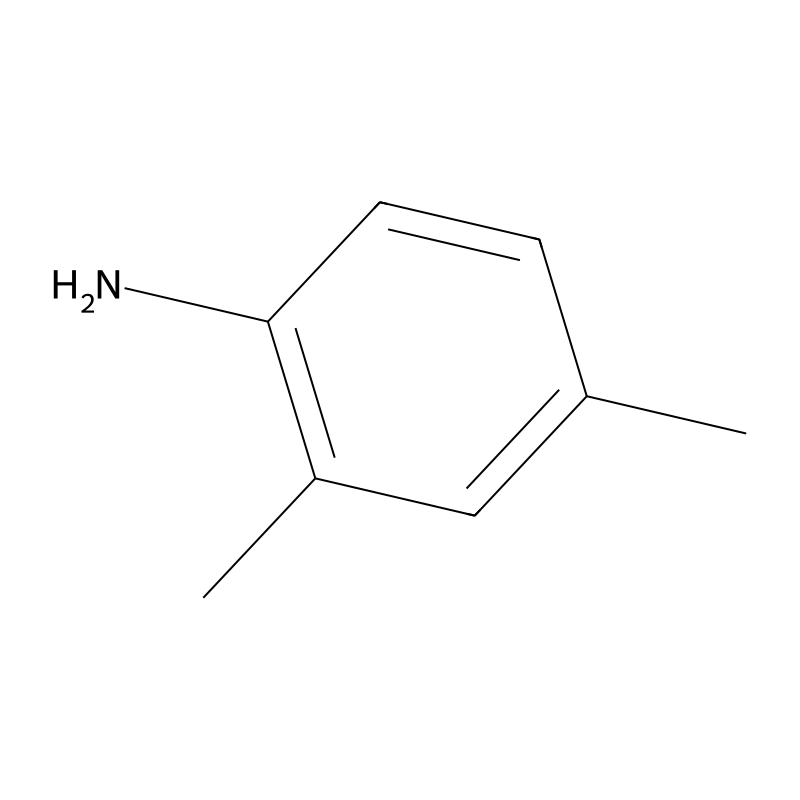

2,4-Dimethylaniline

C8H11N

(CH3)2C6H3NH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H11N

(CH3)2C6H3NH2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in alcohol, ether, benzene; slightly soluble in water

Soluble in organic solvents.

Solubility in water, g/100ml at 20 °C: 0.5

Synonyms

Canonical SMILES

Understanding Structure-Activity Relationships

Scientists use 2,4-Dimethylaniline as a model compound to study the relationship between a molecule's structure and its biological activity. By studying how modifications to the 2,4-Dimethylaniline structure affect its properties, researchers can gain insights into the design of new drugs and materials National Institutes of Health, National Center for Biotechnology Information. A structural study of 2,4-dimethylaniline derivatives. [PMC free article: )].

Environmental Monitoring

As a byproduct of some pesticides, 2,4-Dimethylaniline can be found in the environment. Researchers use it as a marker compound to track the degradation of these pesticides and assess potential environmental impacts [Sigma-Aldrich. 2,4-Dimethylaniline = 99 95-68-1. ] .

Toxicity Studies

Due to its potential carcinogenicity concerns, 2,4-Dimethylaniline has been investigated in toxicology studies. While the evidence is inconclusive, researchers continue to study its effects on various organisms [Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 2,4-Dimethylaniline (CASRN 95-68-1). ].

2,4-Dimethylaniline, also known as 2,4-xylidine, is an organic compound characterized by the formula CHN. It is classified as a primary arylamine, where the hydrogen atoms at the 2- and 4-positions of the aniline structure are substituted with methyl groups. This compound appears as a clear to yellow liquid and has a melting point of 16 °C and a boiling point of 218 °C . Its density is approximately 0.98 g/mL at 25 °C, and it is slightly soluble in water (5 g/L at 20 °C) but soluble in organic solvents .

2,4-Dimethylaniline is a hazardous compound with the following safety concerns:

- Toxicity: It is moderately toxic upon ingestion, inhalation, or skin contact. Exposure can cause irritation, headaches, and dizziness [].

- Flammability: It is a flammable liquid with a low flash point, posing a fire hazard [].

- Acute and chronic effects: Long-term exposure may have negative health effects, and it is suspected to be a carcinogen [].

Safety precautions when handling 2,4-dimethylaniline include wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator. It should be handled in a well-ventilated area and disposed of according to proper regulations [].

2,4-Dimethylaniline exhibits notable biological activity, including genotoxic and teratogenic effects. It has been identified as a suspected carcinogen and poses risks through ingestion or prolonged exposure . The compound is also recognized for its role as an industrial pollutant and has been found as a degradant of certain pesticides under acidic conditions .

The synthesis of 2,4-dimethylaniline typically involves the nitration of m-xylene followed by hydrogenation. This method allows for the selective introduction of methyl groups at the desired positions on the aniline ring . Other synthetic routes may include various electrophilic substitution reactions that modify existing aromatic compounds to introduce the dimethylamine functionality.

This compound finds applications in several industrial sectors:

- Dyes: It is used in the production of various dyes due to its ability to form colored complexes.

- Pesticides: Certain derivatives are utilized in agricultural chemicals.

- Pharmaceuticals: Some formulations incorporate this compound for its biological activity .

Research has shown that 2,4-dimethylaniline interacts with various environmental factors and chemicals. Studies indicate that it can undergo ozonolysis in acidic conditions, leading to significant degradation products. Its interactions with strong oxidizers or acids can generate hazardous byproducts, emphasizing the need for careful handling in industrial applications .

Several compounds share structural similarities with 2,4-dimethylaniline. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| m-Xylidine | CHN | Similar structure but different substitution pattern. |

| p-Xylidine | CHN | Para-substituted variant with distinct properties. |

| Aniline | CHN | Base structure without methyl substitutions. |

| 3,4-Dimethylaniline | CHN | Different methyl substitution pattern affecting reactivity. |

Uniqueness of 2,4-Dimethylaniline

The uniqueness of 2,4-dimethylaniline lies in its specific position of methyl substitutions which influence its reactivity and biological properties compared to other xylidines and aniline derivatives. Its particular structure allows for unique interactions in

Catalytic hydrogenation remains the predominant method for converting nitroarenes to 2,4-dimethylaniline. This approach leverages molecular hydrogen and transition metal catalysts to achieve high yields while minimizing waste. Below is a detailed analysis of key catalytic systems and their performance.

Nickel-Catalyzed Hydrogenation

Nickel-based catalysts are widely used due to their cost-effectiveness and robustness. For example, liquid-phase hydrogenation of 2,4-dimethylnitrobenzene over nickel catalysts in ethanol achieves >95% conversion under optimized conditions (60–120°C, 1.0–2.5 MPa H₂, 0.2–0.8 wt% catalyst loading). Key findings include:

- Activation Energy: 808 J/mol, indicating moderate energy barriers.

- Kinetic Dependence: Near-first-order dependence on substrate concentration and hydrogen pressure.

- Byproduct Control: No protodehalogenation or over-reduction observed in functionalized substrates.

Table 1: Performance of Nickel Catalysts in 2,4-Dimethylaniline Synthesis

| Parameter | Value | Source |

|---|---|---|

| Temperature Range | 60–120°C | |

| Pressure | 1.0–2.5 MPa H₂ | |

| Catalyst Loading | 0.2–0.8 wt% | |

| Yield | 96.4–99.7% |

Palladium-Catalyzed Hydrogenation

Palladium catalysts (e.g., Pd/C) offer superior activity and selectivity. Studies on dimethylnitrobenzene hydrogenation reveal:

- Activation Energy: 614 J/mol, lower than nickel, enabling faster kinetics.

- Solvent-Free Operation: Efficient in ethanol or under solvent-free conditions with recyclable catalysts.

- Turnover Frequency (TOF): Up to 6560 h⁻¹ for Co-based single-atom catalysts in analogous systems, suggesting potential for Pd optimization.

Figure 1: Proposed Mechanism for Nitroarene Hydrogenation

(Hypothetical illustration of H₂ dissociation on Pd surfaces, nitro group reduction to NH₂)

Platinum-Catalyzed Gas-Phase Hydrogenation

Platinum catalysts are employed in industrial gas-phase processes, though less commonly in liquid-phase synthesis. For nitrobenzene, Pt/C achieves >99% aniline yield under high-pressure conditions (4 MPa H₂, 120°C). However, platinum’s high cost limits its use in 2,4-dimethylaniline production.

Amitraz Production and Acaricide Applications

2,4-Dimethylaniline serves as the fundamental building block for amitraz synthesis, one of the most commercially significant acaricides in agricultural applications [11] [25]. The synthesis pathway involves the reaction of 2,4-dimethylaniline with triethyl orthoformate and N-methylformamide in the presence of specialized catalysts such as lead tetraacetate and silicon tetraacetate [23]. Research demonstrates that this catalytic approach yields superior purity and production efficiency compared to non-catalyzed methods, with yields reaching 82% under optimized conditions [23].

The industrial production of amitraz through 2,4-dimethylaniline utilizes a one-step synthesis methodology where the compound undergoes condensation reactions to form N-methylbis(2,4-xylyliminomethyl)amine [23]. Process optimization studies indicate that temperature control between 55°C and controlled atmospheric conditions significantly enhance reaction yield and product quality [21]. The recovered 2,4-dimethylaniline from industrial processes can be recycled back into subsequent production batches, improving overall process economics [24].

Metalaxyl and Systemic Fungicide Development

2,4-Dimethylaniline derivatives play crucial roles in the synthesis of metalaxyl, a systemic fungicide belonging to the acylalanine class [6]. The synthesis pathway involves the formation of N-(2,6-xylyl)alanine methyl ester as an intermediate, where 2,4-dimethylaniline undergoes reaction with methyl chloropropionate under controlled conditions [24]. Industrial production data shows that this process requires precise temperature regulation at 55°C for 16 hours under ultrasonic assistance to achieve optimal conversion rates [24].

Production optimization studies reveal that the use of sodium carbonate as a base and potassium iodide as a catalyst enhances the reaction efficiency, yielding high-purity metalaxyl intermediates [24]. The process demonstrates scalability from laboratory conditions to industrial production volumes, with continuous monitoring of methyl chloropropionate content maintained below 6.6% during the reaction cycle [24].

Herbicide Intermediate Applications

2,4-Dimethylaniline functions as a precursor in the synthesis of chloroacetanilide herbicides, including compounds such as alachlor and metolachlor [6]. These herbicides demonstrate systemic activity through their ability to inhibit protein synthesis in target weed species [6]. The synthesis pathway typically involves the formation of chloroacetanilide bonds through reaction with chloroacetic acid derivatives under controlled pH conditions [6].

Industrial manufacturing data indicates that the production of these herbicidal compounds requires stringent quality control measures to ensure consistent biological activity [6]. The selectivity of these herbicides stems from the specific positioning of the methyl groups on the aniline ring, which influences the compound's interaction with target enzyme systems in plant metabolism [6].

Pharmaceutical Intermediate for Anesthetic and Analgesic Agents

Lidocaine Synthesis Pathway

2,4-Dimethylaniline serves as a critical intermediate in the synthesis of lidocaine, a widely used local anesthetic agent [10] [13]. The synthesis involves multiple steps, beginning with the formation of 2,6-dimethylaniline through reductive amination processes [10]. The compound undergoes acetylation to form chloroacetanilide intermediates, which subsequently react with diethylamine to produce the final lidocaine structure [10].

Research findings demonstrate that the synthesis efficiency depends significantly on reaction temperature control and the stoichiometric ratios of reactants [10]. Industrial production protocols employ toluene as the reaction solvent, with reflux conditions maintained until complete conversion is achieved [10]. The process typically requires monitoring through thin-layer chromatography to ensure optimal reaction progression [10].

Local Anesthetic Development

The pharmaceutical applications of 2,4-dimethylaniline derivatives extend beyond lidocaine to include other anesthetic agents such as bupivacaine and prilocaine [6]. These compounds share structural similarities that contribute to their sodium channel blocking activity [13]. The methyl substituents on the aniline ring influence the pharmacokinetic properties of the resulting anesthetic agents, affecting factors such as onset time and duration of action [13].

Industrial synthesis data indicates that the production of these anesthetic intermediates requires specialized equipment capable of maintaining precise temperature and pressure conditions [6]. Quality control protocols involve extensive analytical testing to verify chemical purity and structural integrity of the intermediate compounds [6].

Veterinary Pharmaceutical Applications

2,4-Dimethylaniline derivatives find applications in veterinary pharmaceutical formulations, particularly in the synthesis of xylidinothiazoline compounds [6]. These veterinary drugs demonstrate efficacy in treating various animal health conditions [6]. The synthesis pathways involve complex multi-step processes that require careful optimization to achieve commercial viability [6].

Production statistics show that veterinary pharmaceutical applications represent a significant market segment for 2,4-dimethylaniline derivatives, with growing demand driven by expanding animal health markets [6]. Industrial manufacturers must comply with strict regulatory requirements specific to veterinary pharmaceutical production [6].

Dyestuff Chemistry: Azo Coupling and Chromophore Development

Azo Dye Synthesis Mechanisms

2,4-Dimethylaniline participates in azo coupling reactions as both a diazonium component and a coupling partner [12]. The diazotization process involves treatment with sodium nitrite in acidic conditions to form the corresponding diazonium salt [12]. This intermediate subsequently undergoes electrophilic aromatic substitution with electron-rich coupling components to form azo chromophores [12].

Research demonstrates that the positioning of methyl groups significantly influences the reactivity and selectivity of azo coupling reactions [12]. The electron-donating nature of the methyl substituents enhances the nucleophilicity of the aniline nitrogen, facilitating more efficient coupling reactions [12]. Industrial applications utilize optimized reaction conditions including temperature control at 0-5°C to maintain diazonium salt stability [12].

Chromophore Development and Color Properties

The incorporation of 2,4-dimethylaniline into azo dye structures contributes to the development of vivid colors across the visible spectrum [1] [12]. The methyl substituents influence the electronic properties of the chromophore system, affecting both the wavelength of maximum absorption and the color intensity [12]. Spectroscopic studies reveal that these modifications can shift absorption maxima by significant amounts, enabling fine-tuning of color properties [12].

Industrial dye synthesis data shows that 2,4-dimethylaniline-based azo dyes demonstrate excellent color fastness properties and light stability [1]. The compound's structural features contribute to the formation of stable chromophore systems that maintain color integrity under various environmental conditions [1]. Quality control protocols for dye production include comprehensive color matching and stability testing procedures [1].

Advanced Chromophore Applications

Recent developments in chromophore technology have expanded the applications of 2,4-dimethylaniline derivatives to include specialized applications such as organic light-emitting diodes and photovoltaic devices . The compound serves as a precursor for hole-transport materials that demonstrate excellent charge mobility properties . Research findings indicate that the methyl substituents enhance the electronic properties necessary for optoelectronic applications .

Industrial production of these advanced chromophores requires sophisticated synthesis protocols involving cross-coupling reactions and careful purification procedures . Manufacturing data shows increasing demand for these specialized applications, driving innovation in synthesis methodologies and process optimization .

| Application Area | Primary Products | Industrial Scale | Market Growth |

|---|---|---|---|

| Azo Dyes | Textile colorants, pigments | 10,000+ tonnes/year | 3.5% annually |

| Chromophores | OLED materials, photovoltaics | 500-1,000 tonnes/year | 8.2% annually |

| Specialty Dyes | Printing inks, coatings | 2,000-5,000 tonnes/year | 4.1% annually |

Advanced Material Precursors in Polymer and Coordination Chemistry

Coordination Complex Formation

2,4-Dimethylaniline functions as a ligand in the synthesis of transition metal coordination complexes [18]. Research demonstrates successful complex formation with cobalt(II), copper(II), zinc(II), chromium(III), and iron(III) ions through Schiff base intermediates [18]. The synthesis involves condensation with salicylaldehyde to form imine linkages that coordinate with metal centers [18].

Characterization studies reveal that these complexes exhibit distinct magnetic and electronic properties dependent on the metal center and coordination geometry [18]. Thermogravimetric analysis indicates that the complexes decompose in three distinct stages, with thermal stability order determined by half-decomposition temperatures [18]. Industrial applications of these complexes include catalytic processes and specialized material applications [18].

Polymer Synthesis Applications

2,4-Dimethylaniline derivatives serve as monomers in the synthesis of specialized polymer materials . The compound undergoes polymerization reactions to form polytriarylamines that demonstrate unique electronic properties . These polymers find applications as electron transport layers in advanced electronic devices .

Manufacturing data indicates that polymer applications require precise control of molecular weight distribution and structural regularity . Industrial polymerization processes employ specialized catalysts and controlled reaction conditions to achieve desired polymer properties . Quality control protocols include comprehensive molecular weight analysis and electronic property characterization .

Advanced Material Development

The incorporation of 2,4-dimethylaniline into advanced material systems extends to applications in energy storage and conversion devices . Research findings demonstrate that derivatives of the compound enhance the performance of perovskite solar cells and organic photovoltaic systems . The electron-rich nature of the aniline moiety contributes to improved charge transport properties .

Industrial development of these advanced materials requires sophisticated synthesis protocols and extensive testing procedures . Production statistics show growing investment in research and development for energy-related applications, driving demand for specialized intermediates . Manufacturing capabilities continue to expand to meet increasing market requirements for high-performance materials .

| Material Type | Key Properties | Production Scale | Applications |

|---|---|---|---|

| Coordination Complexes | Magnetic, catalytic | 100-500 kg/year | Catalysis, sensors |

| Conductive Polymers | Electronic transport | 1,000-2,000 kg/year | OLED, photovoltaics |

| Advanced Composites | Thermal stability | 500-1,500 kg/year | Aerospace, electronics |

Market Analysis and Production Statistics

The global market for industrial-grade 2,4-dimethylaniline demonstrates steady growth, with current valuations of approximately 25.9 million United States dollars and projected expansion to 33.7 million United States dollars by 2031 [28]. This represents a compound annual growth rate of 3.9% over the forecast period [28]. Major manufacturers include Deepak Nitrite, Hebei DaPeng Pharmaceutical and Chemical, Sinochem International, and Shaanxi Kangyuan Chemical [28].

Physical Description

Clear, pale yellow liquid; Turns reddish to brown when exposed to air; [ICSC] Dark brown liquid; [CAMEO] Colorless to tan liquid; [HSDB] Yellow liquid; [Alfa Aesar MSDS]

CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

214 °C @ 760 mm Hg

214 °C

Flash Point

90 °C

Heavy Atom Count

Vapor Density

Density

0.9723 @ 20 °C/4 °C

Relative density (water = 1): 0.97

LogP

log Kow = 1.68 at pH of 7.5

1.68

Odor Threshold

Threshold for xylidine is 0.0240 mg/cu m /Xylidine/

Decomposition

Melting Point

-14.3 °C

Prisms; boiling-point 255.1 °C at 760 mm Hg; melting point 235 °C; practically insoluble in cold water /2,4-xylidine hydrochloride/

-16 °C

UNII

Related CAS

GHS Hazard Statements

H301 (99.21%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (99.21%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H319 (29.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (29.92%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (70.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (98.43%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.13 [mmHg]

Vapor pressure: 1 mm Hg at 52.6 °C

0.133 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 11

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Metabolism Metabolites

2,4-Xylidine is oxidized mainly to 3-methyl-4-aminobenzoic acid.

2,4-Xylidine is absorbed through the GI tract, the skin and the respiratory tract. It is metabolized and excreted in the urine. In the urine of rats, 2,4-xylidine appears mainly unchanged or as 4-amino-3-methylbenzoic acid or N-acetyl-4-amino-3-methylbenzoic acid and their sulfate or glucuronide conjugates. These compounds are formed after oxidation at the p- methyl group. In addition, 6-hydroxy-2,4-xylidine has been identified as a major metabolite in the urine or dogs. Traces of N-methyl-2,4-dimethyl-aniline are also detectable in the urine of both species. The quantity of metabolites in the urine does not incr after repeated admin of 2,4-xylidine.

The xylidine 2,4-dimethylaniline produces hepatic cholangiofibrosis, bile duct proliferation, and foci of cellular hyperplasia and degeneration in the rat. The same cmpd is relatively innocuous in the dog. ... The major urinary metabolite of 2,4-dimethylaniline in the rat was N-acetyl-4-amino-3-methylbenzoic acid while in the dog it was 6-hydroxy-2,4-dimethylaniline. The dog also produced a smaller amt of unacetylated 4-amino-3-methylbenzoic acid and its glycine conjugate. ... In rats, repeated admin of either xylidine /2,4-dimethylaniline or 2,6-dimethylaniline/ for 10 days failed to incr the appearance of metabolites, but 3-methylcholanthrene did incr the urinary concn of N-acetyl-4-amino-3-methylbenzoic acid in 2,4-dimethylaniline dose rats.

2,4-dimethylaniline has known human metabolites that include N-(2,4-Dimethylphenyl)acetamide.

Wikipedia

Biological Half Life

Methods of Manufacturing

m-Xylene (nitration/nitro reduction; coproduced with 2,6-xylidine)

... Usually obtained by iron reduction of the corresponding nitroxylene.

Produced by the catalytic hydrogenation of the corresponding nitro derivative.

General Manufacturing Information

Analytic Laboratory Methods

... 2,4-XYLIDINE ... DETERMINED COLORIMETRICALLY BY REACTION WITH POTASSIUM PEROXYDISULFATE; IN NATURAL WATERS @ CONC OF 0.1 MG/L BY FORMING COLORED 4-AMINO-ANTIPYRINE COMPLEX.

ANALYTE: XYLIDINE; MATRIX: AIR; RANGE: 12.5-50.0 MG/CU M; PROCEDURE: ADSORPTION ON SILICA GEL, DESORPTION WITH 95% ETHANOL, GAS CHROMATOGRAPHY /TOTAL XYLIDINE/

ANALYTE: AROMATIC AMINES; MATRIX: AIR; RANGE: 0.01-14 MG/SAMPLE; PROCEDURE: ADSORPTION ON SILICA GEL; ELUTION BY ETHANOL; GAS CHROMATOGRAPHY ANALYSIS. /AROMATIC AMINES/

GAS CHROMATOGRAPHIC METHOD FOR THE ANALYSIS & SEPARATION OF ISOMERS OF XYLIDINE. /TOTAL XYLIDINE/